Benzenamine, 2-chloro-4-ethoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-chloro-4-ethoxy- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloro-4-nitroaniline with ethanol under basic conditions to form the ethoxy group. The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 2-chloro-4-ethoxy- typically involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-chloro-4-ethoxy- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions relative to itself.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to a corresponding amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents, typically in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium ethoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or nitric acid, and reducing agents like iron powder or catalytic hydrogenation, are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include ortho- and para-substituted derivatives.
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxy-4-hydroxyaniline.
Oxidation and Reduction: Products include nitroso, nitro, and amine derivatives.
Scientific Research Applications
Benzenamine, 2-chloro-4-ethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenamine, 2-chloro-4-ethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, affecting their function and leading to various physiological effects .
Comparison with Similar Compounds
Benzenamine, 2-chloro-4-ethoxy- can be compared with other similar compounds, such as:
Benzenamine, 2-chloro-4-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Benzenamine, 2-chloro-4-methyl-: Similar structure but with a methyl group instead of an ethoxy group.
Benzenamine, 2-chloro-4-nitro-: Similar structure but with a nitro group instead of an ethoxy group.
The uniqueness of Benzenamine, 2-chloro-4-ethoxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-ethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTNAUAXJUJNAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440661 |
Source
|
Record name | Benzenamine, 2-chloro-4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178452-11-4 |
Source
|
Record name | Benzenamine, 2-chloro-4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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